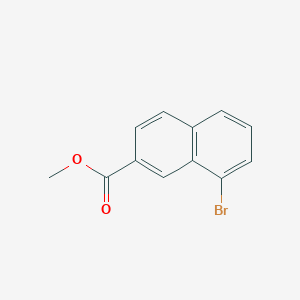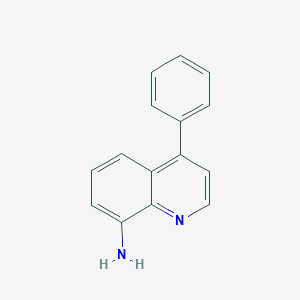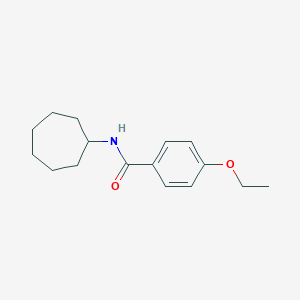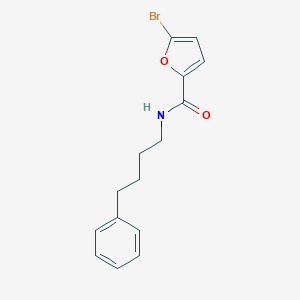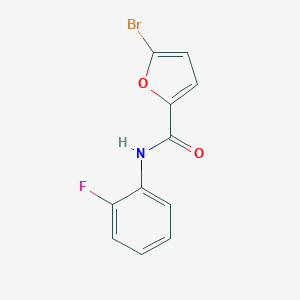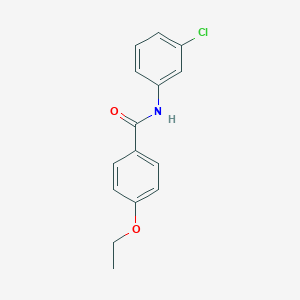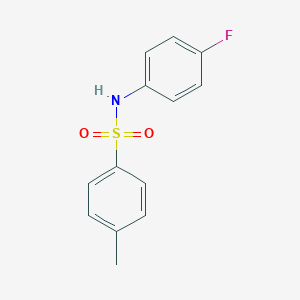
N-(4-fluorophenyl)-4-methylbenzenesulfonamide
Übersicht
Beschreibung
N-(4-fluorophenyl)-4-methylbenzenesulfonamide, also known as 4'-fluorobenzenesulfonamide or 4-FBS, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a sulfonamide derivative that has been shown to have a wide range of effects on biological systems, including the ability to disrupt protein-protein interactions and modulate enzyme activity. In
Wirkmechanismus
The mechanism of action of N-(4-fluorophenyl)-4-methylbenzenesulfonamide involves the disruption of protein-protein interactions and the modulation of enzyme activity. The compound is thought to bind to specific sites on proteins, preventing them from interacting with other proteins or altering their conformation to modulate enzyme activity. The exact mechanism of action may vary depending on the specific protein or enzyme being studied.
Biochemische Und Physiologische Effekte
N-(4-fluorophenyl)-4-methylbenzenesulfonamide has been shown to have a wide range of biochemical and physiological effects. In addition to its ability to disrupt protein-protein interactions and modulate enzyme activity, the compound has been shown to have anti-inflammatory and analgesic effects. It has also been shown to inhibit the growth of cancer cells in vitro, making it a promising candidate for cancer research.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(4-fluorophenyl)-4-methylbenzenesulfonamide is its ability to disrupt protein-protein interactions and modulate enzyme activity. This makes it a useful tool for studying a wide range of biological processes. However, there are also limitations to its use. For example, the compound may have off-target effects on other proteins or enzymes, making it difficult to interpret results. Additionally, the compound may have limited solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are many potential future directions for research involving N-(4-fluorophenyl)-4-methylbenzenesulfonamide. One area of research involves the development of more specific and potent analogs of the compound that can be used to study specific protein-protein interactions or enzymes. Another area of research involves the use of the compound in vivo, to better understand its effects on biological systems. Additionally, the compound may have potential therapeutic applications, particularly in the treatment of cancer or inflammatory diseases. Overall, N-(4-fluorophenyl)-4-methylbenzenesulfonamide is a promising compound with a wide range of potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorophenyl)-4-methylbenzenesulfonamide has been shown to have a wide range of applications in scientific research. One of the most promising areas of research involves the use of this compound as a tool for studying protein-protein interactions. By disrupting these interactions, researchers can gain insights into the molecular mechanisms underlying various biological processes, including disease states. N-(4-fluorophenyl)-4-methylbenzenesulfonamide has also been shown to modulate enzyme activity, making it a useful tool for studying enzyme kinetics and regulation.
Eigenschaften
CAS-Nummer |
727-31-1 |
|---|---|
Produktname |
N-(4-fluorophenyl)-4-methylbenzenesulfonamide |
Molekularformel |
C13H12FNO2S |
Molekulargewicht |
265.31 g/mol |
IUPAC-Name |
N-(4-fluorophenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H12FNO2S/c1-10-2-8-13(9-3-10)18(16,17)15-12-6-4-11(14)5-7-12/h2-9,15H,1H3 |
InChI-Schlüssel |
FVZXDKXFEPVJRE-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)F |
Andere CAS-Nummern |
727-31-1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

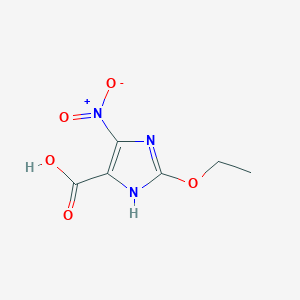

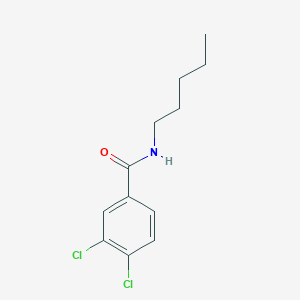
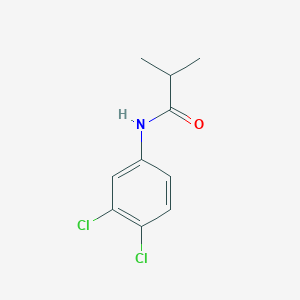
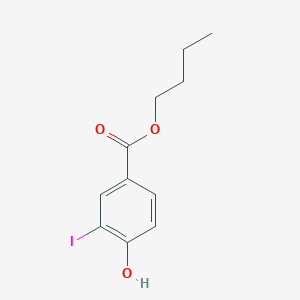
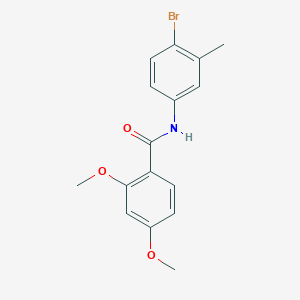
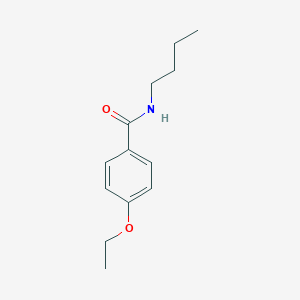
![2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B186077.png)
